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molecular formula C11H15NO3 B8577870 N-methoxy-3-(methoxymethyl)-N-methylbenzamide CAS No. 199742-78-4

N-methoxy-3-(methoxymethyl)-N-methylbenzamide

Cat. No. B8577870
M. Wt: 209.24 g/mol
InChI Key: JWVURKJWPUQDEW-UHFFFAOYSA-N
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Patent
US08492388B2

Procedure details

To a stirred solution of 3-(methoxymethyl)benzoic acid (20.9 g, 125.8 mmol) in dichloromethane (250 mL), cooled to 0° C. with a brine/ice bath, was added N,N-dimethylformamide (0.48 mL, 6 mmol) followed by oxalyl chloride (13.2 mL, 150.9 mmol). The resulting mixture was stirred 4 h at room temperature, until gas evolution stopped and a clear solution was obtained. The mixture was cooled to 0° C. with a brine/ice bath, N,O-Dimethylhydroxylamine (17.2 g, 176 mmol) was added at once, followed by dropwise addition of triethylamine (70.1 mL, 503 mmol) through a dropping funnel, while keeping the internal temperature below 10° C. The resulting suspension was stirred overnight at room temperature, diluted with water (400 mL). The aqueous layer was extracted with dichloromethane (2×250 mL) and the organic layer was washed with water (2×150 mL). The combined organic layers were dried (MgSO4) and concentrated in vacuo. Purification over silica gel afforded N-methoxy-3-(methoxymethyl)-N-methylbenzamide as a yellow oil [19.4 g, yield 63%; HPLC/MS:m/z=210 (M+H); log P(HCOOH)=1.43].
Quantity
20.9 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0.48 mL
Type
reactant
Reaction Step Two
Quantity
13.2 mL
Type
reactant
Reaction Step Three
Quantity
17.2 g
Type
reactant
Reaction Step Four
Quantity
70.1 mL
Type
reactant
Reaction Step Five
Name
Quantity
400 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][CH:12]=1)[C:7]([OH:9])=O.CN(C)C=O.C(Cl)(=O)C(Cl)=O.[CH3:24][NH:25][O:26][CH3:27].C(N(CC)CC)C>ClCCl.O>[CH3:27][O:26][N:25]([CH3:24])[C:7](=[O:9])[C:6]1[CH:10]=[CH:11][CH:12]=[C:4]([CH2:3][O:2][CH3:1])[CH:5]=1

Inputs

Step One
Name
Quantity
20.9 g
Type
reactant
Smiles
COCC=1C=C(C(=O)O)C=CC1
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.48 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
13.2 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Four
Name
Quantity
17.2 g
Type
reactant
Smiles
CNOC
Step Five
Name
Quantity
70.1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Six
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred 4 h at room temperature, until gas evolution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a clear solution was obtained
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C. with a brine/ice bath
CUSTOM
Type
CUSTOM
Details
the internal temperature below 10° C
STIRRING
Type
STIRRING
Details
The resulting suspension was stirred overnight at room temperature
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with dichloromethane (2×250 mL)
WASH
Type
WASH
Details
the organic layer was washed with water (2×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification over silica gel

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CON(C(C1=CC(=CC=C1)COC)=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 63%
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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